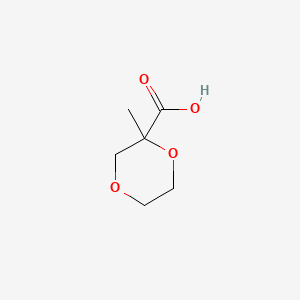
Ethyl Cyanoacetate-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl Cyanoacetate-13C2 is a chemical compound with the formula C₃¹³C₂H₇NO₂ . It is also known as 2-Cyano-acetic Acid Ethyl Ester-13C2 or (Ethoxycarbonyl)acetonitrile-13C2 .
Synthesis Analysis
The synthesis of cyanoacetamides, which includes this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Another method involves the condensation of ethyl cyanoacetate with salicylaldehyde, which can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C₃¹³C₂H₇NO₂ . More detailed information about its 2D or 3D structure can be found in various chemical databases .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo cyanoacetylation of amines, which is a process used in the formation of biologically active compounds . It can also react with salicylaldehyde through a cascade process, including the Knoevenagel procedure followed by selective cyclization .Physical And Chemical Properties Analysis
This compound is a colorless liquid that is denser than water . It is slightly soluble in water . More detailed physical and chemical properties can be found in various chemical databases .Mechanism of Action
The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product. This process involves a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .
Safety and Hazards
Ethyl Cyanoacetate-13C2 is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life . Proper handling and storage are necessary to avoid these hazards .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl Cyanoacetate-13C2 can be achieved through a Knoevenagel condensation reaction between ethyl cyanoacetate and 13C2-labeled benzaldehyde.", "Starting Materials": [ "Ethyl cyanoacetate", "13C2-labeled benzaldehyde" ], "Reaction": [ "Mix ethyl cyanoacetate and 13C2-labeled benzaldehyde in a 1:1 molar ratio in a reaction flask.", "Add a catalytic amount of piperidine to the reaction mixture.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Extract the product with diethyl ether.", "Wash the organic layer with water and brine.", "Dry the organic layer over anhydrous sodium sulfate.", "Filter the mixture and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography using a suitable eluent.", "Collect the desired product, Ethyl Cyanoacetate-13C2." ] } | |
CAS No. |
93664-96-1 |
Molecular Formula |
C5H7NO2 |
Molecular Weight |
115.101 |
IUPAC Name |
ethyl 2-(azanylidynemethyl)acetate |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1,5+1 |
InChI Key |
ZIUSEGSNTOUIPT-MQIHXRCWSA-N |
SMILES |
CCOC(=O)CC#N |
Synonyms |
2-Cyano-acetic Acid Ethyl Ester-13C2; (Ethoxycarbonyl)acetonitrile-13C2; Cyanoacetic Αcid Εthyl Εster-13C2; Cyanoacetic Ester-13C2; Ethyl 2-Cyanoacetate-13C2; Ethyl Cyanacetate-13C2; Ethyl Cyanoacetate-13C2; Ethyl Cyanoethanoate-13C2; Ethyl α-Cyanoac |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)
![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)

![Tri-O-acetyl-D-[2-13C]glucal](/img/structure/B584031.png)
![Tri-O-acetyl-D-[6-13C]glucal](/img/structure/B584032.png)

![[2'-13C]uridine](/img/structure/B584034.png)

![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)
![6-[(Butan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B584040.png)
